molecular formula C10H12N4O4 B7801629 Butanal, (2,4-dinitrophenyl)hydrazone

Butanal, (2,4-dinitrophenyl)hydrazone

Cat. No.: B7801629
M. Wt: 252.23 g/mol
InChI Key: IKGRHEWIFBFXPP-IZZDOVSWSA-N
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Description

Butanal, (2,4-dinitrophenyl)hydrazone is a useful research compound. Its molecular formula is C10H12N4O4 and its molecular weight is 252.23 g/mol. The purity is usually 95%.
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Biological Activity

Butanal, (2,4-dinitrophenyl)hydrazone, also known as n-butyraldehyde 2,4-dinitrophenylhydrazone, is a chemical compound derived from butanal and 2,4-dinitrophenylhydrazine. It is notable for its applications in biochemical assays and potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O4_{4}
  • Molecular Weight : 252.23 g/mol
  • Appearance : Yellow crystalline solid
  • Melting Point : 117-119 °C
  • Boiling Point : Approximately 401.8 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Detection of Aldehydes : It is primarily utilized in biochemical assays for detecting aldehydes due to its ability to form stable derivatives with them.
  • Cytotoxic Effects : Preliminary studies have shown that dinitrophenylhydrazones can exhibit cytotoxic effects against certain cancer cell lines. However, specific data on butanal's activity remains limited.
  • Antimicrobial Activity : While direct studies on this compound are sparse, related compounds in the hydrazone family have demonstrated antimicrobial properties. For instance, a study highlighted the synthesis of phenylhydrazones that showed activity against various microorganisms with minimum inhibitory concentrations (MIC) ranging from 138 µM to 165 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship of hydrazones has been extensively studied to understand their biological efficacy. Key findings include:

  • The presence of electron-withdrawing groups (e.g., nitro groups) enhances antibacterial activity.
  • Substitution patterns on the phenyl ring significantly influence the compound's antimicrobial properties .

The following table summarizes some structural variations and their corresponding biological activities:

Compound TypeSubstituentActivity Level
2,4-Difluoro-Maximum antibacterial activity observed
Nitro Group-Enhanced antifungal activity
Hydroxyl Group-Superior antimicrobial activity

Case Studies and Research Findings

  • Antimicrobial Resistance Modulation : A study synthesized a series of phenylhydrazones and evaluated their antimicrobial activity against selected strains. The results indicated significant resistance-modulating effects alongside antimicrobial properties .
  • Electrochemical Studies : Investigations into the electrochemical behavior of dinitrophenylhydrazones provided insights into their reactivity and stability under various conditions .
  • Antifungal Activity : Research on diaryl hydrazones derived from 2,4-dinitrophenylhydrazine revealed promising antifungal activities against several strains, indicating potential for therapeutic applications .

Scientific Research Applications

Analytical Chemistry

Detection of Aldehydes and Ketones

  • Butanal, (2,4-dinitrophenyl)hydrazone is primarily employed in the Brady's test , which qualitatively identifies aldehydes and ketones. The formation of a yellow-orange precipitate upon reaction indicates the presence of these carbonyl compounds .

Synthesis and Characterization

  • The synthesis involves mixing butanal with 2,4-dinitrophenylhydrazine in acidic conditions, leading to the formation of stable hydrazones. This reaction is crucial for isolating and characterizing carbonyl compounds in various samples .

Biochemical Assays

Biological Activity

  • Research indicates that this compound exhibits biological activities, including potential cytotoxic effects against certain cancer cell lines. This suggests its application in cancer research as a part of screening assays for new therapeutic agents .

High-Throughput Screening

  • The compound has been utilized in high-throughput screening methods to identify mutant strains capable of producing specific metabolites. For instance, it was used to screen for mutants of Rhodococcus rhodochrous that could accumulate 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD), demonstrating its utility in microbial mutation breeding .

Environmental Testing

Monitoring Volatile Organic Compounds (VOCs)

  • This compound can serve as a reference standard in environmental testing to monitor VOCs. Its stability and reactivity with carbonyl compounds make it suitable for analyzing air quality and assessing pollution levels .

Food Chemistry

Analysis of Carbonyl Compounds

  • The compound has been used to isolate volatile carbonyl compounds generated during the heating of milk casein solutions. These studies help understand heat-induced flavor changes in dairy products, providing insights into food chemistry and quality control .

Synthesis of Derivatives

Library Development

  • Butanal derivatives have been synthesized for various applications, including antimicrobial testing. A study demonstrated that phenylhydrazones derived from butanal showed activity against several microorganisms, indicating potential applications in developing new antimicrobial agents .

Summary Table of Applications

Application AreaDescription
Analytical ChemistryQualitative detection of aldehydes/ketones via Brady's test
Biochemical AssaysScreening for biological activity and cytotoxic effects against cancer cell lines
Environmental TestingMonitoring VOCs and assessing air quality
Food ChemistryAnalyzing volatile carbonyls in dairy products for flavor changes
Synthesis of DerivativesDeveloping antimicrobial agents through phenylhydrazone derivatives

Properties

IUPAC Name

N-[(E)-butylideneamino]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGRHEWIFBFXPP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527-98-6
Record name Butanal,4-dinitrophenyl)hydrazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyraldehyde 2,4-Dinitrophenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.